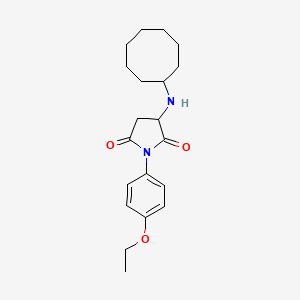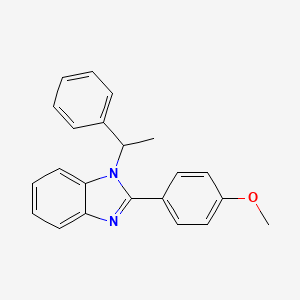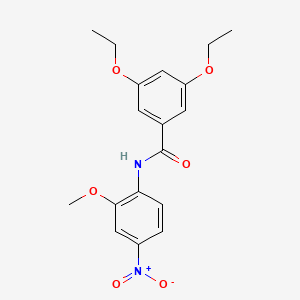
3-(cyclooctylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
説明
3-(cyclooctylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an essential role in regulating various physiological functions. In
作用機序
CP-55940 acts as a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body. The cannabinoid receptors are G protein-coupled receptors that play an essential role in regulating various physiological functions, including pain sensation, inflammation, and immune function. CP-55940 binds to the cannabinoid receptors and activates intracellular signaling pathways, leading to the modulation of various physiological functions.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic and anti-inflammatory effects in preclinical studies. CP-55940 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CP-55940 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it an ideal tool for studying the physiological functions of these receptors. CP-55940 is also highly stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, CP-55940 also has some limitations for lab experiments. It has a short half-life, which can make it challenging to study its long-term effects. Additionally, CP-55940 has a high affinity for the cannabinoid receptors, which can lead to receptor desensitization and downregulation with prolonged use.
将来の方向性
CP-55940 has significant potential for therapeutic applications, and future research should focus on exploring its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the long-term effects of CP-55940 and its potential for inducing receptor desensitization and downregulation. Future research should also explore the potential use of CP-55940 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to explore the potential use of CP-55940 in the treatment of various neurological disorders and cancer.
Conclusion:
In conclusion, CP-55940 is a synthetic cannabinoid compound that has significant potential for therapeutic applications. It is a potent agonist of the cannabinoid receptors and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential therapeutic applications of CP-55940 and its long-term effects.
科学的研究の応用
CP-55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has also been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, epilepsy, and Parkinson's disease. Additionally, CP-55940 has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(cyclooctylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-25-17-12-10-16(11-13-17)22-19(23)14-18(20(22)24)21-15-8-6-4-3-5-7-9-15/h10-13,15,18,21H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZHYXEWPNOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)
![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
![3-chloro-N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927316.png)
![N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan](/img/structure/B3927322.png)

![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)
![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3927339.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3927354.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3927359.png)
![4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927366.png)